Product packaging for H-D-Glu(Obzl)-OtBu.HCl(Cat. No.:CAS No. 105590-97-4; 90159-60-7)

H-D-Glu(Obzl)-OtBu.HCl

Cat. No.: B2764880
CAS No.: 105590-97-4; 90159-60-7
M. Wt: 329.82
InChI Key: TWBZXIOAVCJDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Ester-Based Protecting Groups in Peptide Synthesis

In the intricate process of peptide synthesis, protecting the carboxylic acid groups of amino acids is crucial to prevent them from reacting out of turn. Ester-based protecting groups are widely employed for this purpose, particularly for the side-chain carboxyl groups of acidic amino acids like glutamic acid and aspartic acid. creative-peptides.comlibretexts.org The two most common strategies in solid-phase peptide synthesis (SPPS), the Boc/Bzl and Fmoc/tBu methods, rely heavily on ester protection. biosynth.compeptide.com

In the Boc/Bzl strategy, the temporary N-terminal protecting group is the tert-butyloxycarbonyl (Boc) group, which is removed by acid. wikipedia.org The more permanent side-chain protecting groups are often benzyl (B1604629) (Bzl)-based esters. masterorganicchemistry.compeptide.com These benzyl esters are stable to the conditions used for Boc removal but can be cleaved at the end of the synthesis using strong acids. libretexts.org

Overview of D-Glutamic Acid as a Chiral Building Block in Biomolecule Synthesis

While L-amino acids are the proteinogenic building blocks found in nature, their enantiomers, the D-amino acids, are invaluable in synthetic chemistry. D-Glutamic acid, the non-natural enantiomer of L-glutamic acid, is a particularly versatile chiral building block used in the enantioselective synthesis of complex natural products and pharmaceutical molecules. sciengine.comsciengine.com Its availability and relatively low cost make it an attractive starting material for creating molecules with specific three-dimensional structures, a critical factor for biological activity. sciengine.comresearchgate.net

The use of D-amino acids like D-glutamic acid can confer unique properties to synthetic peptides, such as increased resistance to enzymatic degradation, which enhances their stability and potential as therapeutic agents. ptfarm.pl Furthermore, D-glutamic acid derivatives serve as precursors in the synthesis of a wide array of complex molecular skeletons and pharmacologically active compounds, including potential immunosuppressants and other drug candidates. sciengine.com The defined stereochemistry of D-glutamic acid allows chemists to construct multiple chiral centers with high precision, making it a powerful tool in the field of total synthesis and medicinal chemistry. sciengine.comresearchgate.net

Historical Development and Evolution of Protected Glutamic Acid Derivatives in Academic Synthesis

The history of peptide synthesis is intrinsically linked to the development of protecting groups. Early efforts in solution-phase synthesis were often hampered by low yields and the formation of side products. The introduction of the benzyloxycarbonyl (Z) group and later the tert-butyloxycarbonyl (Boc) group for N-terminal protection marked significant advances. masterorganicchemistry.comwikipedia.org For glutamic acid, this meant protecting its two carboxyl groups to control which one formed the peptide bond.

The major breakthrough came with Robert Bruce Merrifield's invention of solid-phase peptide synthesis (SPPS) in 1963, which revolutionized the field. masterorganicchemistry.compeptide.com This method, which anchors the growing peptide chain to a solid resin support, simplified the purification process and allowed for automation. peptide.comwikipedia.org The initial SPPS strategies, known as the Boc/Bzl method, utilized benzyl esters to protect the side chain of glutamic acid. masterorganicchemistry.compeptide.com

Further evolution led to the development of the Fmoc/tBu strategy in the 1970s. peptide.com This orthogonal approach offered milder deprotection conditions for the N-terminus (using a base like piperidine), which was advantageous for synthesizing longer or more sensitive peptides. masterorganicchemistry.compeptide.com In this context, glutamic acid derivatives protected with a tert-butyl ester on the side chain became essential. The development of differentially protected glutamic acid, where the α-carboxyl and γ-carboxyl groups have distinct protecting groups (like in H-D-Glu(Obzl)-OtBu.HCl), provided even greater flexibility, enabling advanced synthetic strategies such as fragment condensation for the assembly of very large peptides and small proteins. peptide.comacs.org

Research Scope and Focus on this compound within Advanced Synthetic Methodologies

This compound, or D-Glutamic acid γ-benzyl ester α-tert-butyl ester hydrochloride, is a specialized amino acid derivative that embodies the principles of advanced protecting group strategy. lookchem.comchemimpex.com It is a key intermediate in pharmaceutical synthesis, designed for specific applications where differential protection of the two carboxylic acid functions of D-glutamic acid is required. chemimpex.combiosynth.com

The strategic placement of the protecting groups is key to its utility. The γ-carboxyl group on the side chain is protected as a benzyl (Bzl) ester, which is relatively stable and typically requires strong acid or hydrogenolysis for removal. libretexts.org The α-carboxyl group, however, is protected as a tert-butyl (tBu) ester, which is labile and can be cleaved under milder acidic conditions. masterorganicchemistry.com This differential stability allows for the selective deprotection of the α-carboxyl group to form a peptide bond, while the side chain remains protected. This feature makes the compound particularly valuable for the synthesis of protected peptide fragments, which can then be coupled together in solution to create larger, more complex peptides. peptide.com

Below are the key physicochemical properties of this compound:

PropertyValueSource(s)
CAS Number 108449-01-8 guidechem.comchemsrc.com
Molecular Formula C₁₆H₂₄ClNO₄ guidechem.comchemicalbook.com
Molecular Weight 329.82 g/mol biosynth.comchemicalbook.com
Appearance White crystalline powder lookchem.com
Purity ≥ 99% lookchem.comiris-biotech.de
Storage 2-8 °C, under inert gas lookchem.comchemicalbook.com

This compound is a prime example of a precisely designed building block for advanced synthetic methodologies, enabling the construction of complex peptide structures with high fidelity. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24ClNO4 B2764880 H-D-Glu(Obzl)-OtBu.HCl CAS No. 105590-97-4; 90159-60-7

Properties

IUPAC Name

5-O-benzyl 1-O-tert-butyl 2-aminopentanedioate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4.ClH/c1-16(2,3)21-15(19)13(17)9-10-14(18)20-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBZXIOAVCJDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for H D Glu Obzl Otbu.hcl Preparation and Derivatives

Strategies for Alpha-Carboxyl Esterification with tert-Butyl Protection

The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability against various nucleophiles and reducing agents, and its convenient removal under acidic conditions. thieme.denii.ac.jp This makes it an ideal choice for protecting the α-carboxyl group of glutamic acid during peptide synthesis. novacellbio.com

Direct esterification involves the reaction of glutamic acid with a tert-butyl source. Common laboratory methods include the condensation of the carboxylic acid with tert-butanol or the use of isobutene gas in the presence of a strong acid catalyst like sulfuric acid. thieme.denii.ac.jp However, these methods can present challenges, particularly with free amino acids which have poor solubility in organic solvents. thieme.denii.ac.jpthieme-connect.com

A frequently used, though potentially hazardous, method is the reaction with perchloric acid (HClO4) in tert-butyl acetate. nii.ac.jpthieme-connect.com More recent and safer protocols have been developed to address these limitations. One such powerful method involves the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) in tert-butyl acetate. organic-chemistry.org This approach effectively solubilizes the free amino acid and catalyzes the tert-butylation reaction, leading to faster reaction times and higher yields compared to conventional methods. nii.ac.jporganic-chemistry.orgresearchgate.net For amino acids with two carboxylic acid groups, like glutamic acid, this method can convert both groups into tert-butyl esters. nii.ac.jp

Direct Esterification Method Reagents Key Advantages/Disadvantages
Isobutene Gas Isobutene, H₂SO₄Standard method; requires handling of gas. thieme.denii.ac.jp
Perchloric Acid tert-Butyl Acetate, HClO₄Often used; perchloric acid is a hazardous reagent. nii.ac.jpnih.gov
Bis(trifluoromethanesulfonyl)imide tert-Butyl Acetate, Tf₂NHSafe, fast, high yields; improves solubility of free amino acids. organic-chemistry.orgresearchgate.net

Indirect methods provide alternative routes to tert-butyl esters. Transesterification is a key example, where an existing ester is exchanged for a tert-butyl ester. thieme.denii.ac.jp This can be achieved by reacting a glutamic acid derivative (e.g., a methyl ester) with tert-butyl acetate in the presence of an acid catalyst like perchloric acid. google.com This process often results in a mixture of products, including the di-tert-butyl ester and the two possible mono-esters, which then require separation. google.comgoogle.com Another indirect route involves synthesizing a protected intermediate, such as N-benzyloxycarbonyl-glutamic acid (Z-Glu), which is then converted to its tert-butyl ester before the removal of the N-protecting group. chemicalbook.com

Strategies for Gamma-Carboxyl Esterification with Benzyl (B1604629) Protection

The benzyl group is another cornerstone of carboxyl protection, particularly for the side chains of aspartic and glutamic acid. study.com Its key advantage lies in its stability under various conditions and its susceptibility to removal via catalytic hydrogenation, which does not affect acid-labile groups like tert-butyl esters. thieme-connect.de

Achieving selective esterification of the gamma-carboxyl group is crucial for synthesizing the target compound. One common strategy involves using a starting material where the alpha-carboxyl and amino groups are already protected. For instance, the side-chain carboxyl group can be converted to a benzyl ester by first forming a carboxylate salt with a base like sodium carbonate, which then reacts with benzyl chloride. study.com Alternatively, starting with L-glutamic acid, it is possible to synthesize L-glutamic acid γ-benzyl ester, a commercially available intermediate often used in the synthesis of polymers for biological applications. sigmaaldrich.com

The successful synthesis of complex molecules like H-D-Glu(Obzl)-OtBu.HCl relies on the concept of orthogonal protection. This principle dictates that multiple protecting groups are used, each of which can be removed by a specific chemical method without affecting the others. iris-biotech.de This allows for the sequential and selective deprotection of functional groups during a synthesis. peptide.com

The combination of tert-butyl (tBu) and benzyl (Bzl) esters for the two carboxyl groups of glutamic acid is a classic example of an orthogonal set. The tert-butyl group is highly sensitive to acid (e.g., trifluoroacetic acid, TFA), while the benzyl group is stable to acid but readily cleaved by hydrogenolysis (H₂/Pd-C). thieme-connect.deiris-biotech.de This differential reactivity is fundamental, allowing for the selective unmasking of either the alpha- or gamma-carboxyl group for subsequent reactions, such as peptide bond formation, while the other remains protected. novacellbio.com

Protecting Group Typical Location Cleavage Condition Stability
tert-Butyl (tBu) α-carboxylMild Acid (e.g., TFA) iris-biotech.deStable to base and hydrogenolysis. thieme.de
Benzyl (Bzl) γ-carboxylCatalytic Hydrogenolysis thieme-connect.deStable to mild acid and base. thieme-connect.de
Hydrochloride (HCl) α-aminoNeutralization with base core.ac.ukStable in acidic/neutral conditions.

Formation and Utility of Hydrochloride Salts for Amine Protection

The final step in the synthesis often involves the formation of a hydrochloride salt. This is not merely for purification but serves as a crucial protecting group for the α-amino functionality. researchgate.netglpbio.com

After the desired ester protections are in place and any N-terminal protecting groups (like Boc or Fmoc) are removed, the resulting free amine is nucleophilic and reactive. To prevent unwanted side reactions, such as intermolecular condensation, and to improve the compound's stability and shelf life, it is converted into an ammonium (B1175870) salt by treatment with hydrochloric acid. quora.comlibretexts.org

The resulting hydrochloride salt offers several advantages:

Enhanced Stability : The salt form protects the ester moieties from hydrolysis and degradation, leading to a longer shelf life. quora.com

Improved Handling : The salts are often crystalline solids with improved solubility in certain solvents, which simplifies handling and formulation. quora.com

Amine Protection : By protonating the amino group, its nucleophilicity is suppressed. libretexts.org This prevents it from participating in undesired reactions. Before its use in a subsequent step, such as peptide coupling, the free amine can be regenerated by treatment with a non-nucleophilic base or through methods utilizing reagents like activated zinc dust, which avoids potential side reactions associated with tertiary amines. core.ac.uknih.gov

Optimization and Efficiency in this compound Synthesis Protocols

Yield Enhancement Strategies in Research Synthesis

Maximizing the yield of this compound is a primary objective in its chemical synthesis. Several factors, including the choice of reagents, reaction conditions, and process design, play a crucial role in achieving high product yields.

One of the fundamental approaches to yield enhancement is the careful selection and optimization of protecting groups and esterification catalysts. The synthesis of protected glutamic acid derivatives often involves a multi-step process where both the alpha-amino group and the side-chain carboxyl group are protected. The choice of protecting groups, such as Boc (tert-butyloxycarbonyl) for the amino group and benzyl (Bzl) and tert-butyl (tBu) esters for the carboxyl groups, is critical for preventing unwanted side reactions. nbinno.com The efficiency of the esterification reactions can be significantly influenced by the catalyst used. Mineral acids like sulfuric acid and hydrogen chloride are commonly employed as catalysts for esterification. nih.govresearchgate.netgoogle.com The optimization of catalyst loading, reaction temperature, and time is essential to drive the reaction to completion and maximize the yield of the desired product. For instance, studies on the esterification of glutamic acid have shown that adjusting the molar ratio of reactants and the concentration of the acid catalyst can lead to significant improvements in yield. google.com

The table below summarizes key parameters that can be optimized for yield enhancement in the synthesis of protected glutamic acid derivatives.

ParameterOptimization StrategyExpected Outcome
Catalyst Screening different acid catalysts (e.g., H₂SO₄, HCl, p-TsOH) and optimizing loading.Increased reaction rate and conversion.
Temperature Varying the reaction temperature to find the optimal balance between reaction rate and side reactions.Higher product formation with minimal degradation.
Reactant Ratio Adjusting the molar ratio of glutamic acid to alcohols and protecting agents.Driving the reaction towards completion.
Water Removal Employing azeotropic distillation or using dehydrating agents.Shifting the reaction equilibrium to favor product formation.
Reaction Time Monitoring the reaction progress to determine the optimal time for maximum conversion.Preventing product degradation from prolonged reaction times.

Purity Improvement Techniques for Synthetic Batches

Achieving high purity is paramount for this compound, especially when it is intended for use in the synthesis of peptides for pharmaceutical applications. The presence of impurities, such as diastereomers or by-products from side reactions, can compromise the quality and efficacy of the final peptide. Therefore, robust purification techniques are integral to the synthesis protocol.

A common side reaction in the synthesis of protected glutamic acid is the formation of pyroglutamate, which can occur from the cyclization of the N-terminal glutamic acid residue. peptide.com Careful control of reaction conditions, such as temperature and pH, can help to minimize the formation of this and other by-products.

The primary methods for purifying protected amino acids like this compound are recrystallization and chromatography. Recrystallization is a cost-effective and scalable method for removing impurities. The selection of an appropriate solvent system is crucial for successful recrystallization, where the desired product has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities remain soluble or insoluble at both temperatures.

Chromatographic techniques offer a higher degree of separation and are often employed to achieve very high purity. Column chromatography using silica (B1680970) gel is a standard method for the purification of organic compounds, including protected amino acids. researchoutreach.org The choice of the mobile phase (solvent system) is critical for achieving good separation of the target compound from any impurities. For protected amino acids, which can be hydrophobic, reversed-phase high-performance liquid chromatography (RP-HPLC) is also a powerful purification tool. mit.edursc.org

The following table outlines common impurities encountered in the synthesis of this compound and the corresponding purification techniques to remove them.

ImpurityOriginPurification Technique
Unreacted Starting Materials Incomplete reaction.Recrystallization, Column Chromatography
Diastereomers Racemization during synthesis.Chiral Chromatography, Recrystallization (if applicable)
Pyroglutamate Derivatives Cyclization of the N-terminal glutamic acid.Column Chromatography, RP-HPLC
Over-alkylated/acylated Products Side reactions with protecting groups or reagents.Column Chromatography, RP-HPLC
Salts From neutralization or work-up steps.Washing with appropriate aqueous solutions, Recrystallization

Green Chemistry Considerations in this compound Synthesis and Derivatization

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and their intermediates to minimize environmental impact and enhance safety. The synthesis of this compound and its derivatives is an area where green chemistry principles can be effectively applied to create more sustainable processes.

A major focus of green chemistry in peptide synthesis is the replacement of hazardous solvents with more environmentally benign alternatives. researchoutreach.orgrsc.org Traditional peptide synthesis often utilizes solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), which have significant health and environmental concerns. rsc.org Research has explored the use of greener solvents such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene carbonate. rsc.orgbiotage.com While the direct application of these solvents to the synthesis of this compound is not extensively documented, the successful use of such solvents in broader peptide synthesis suggests their potential applicability. The selection of a green solvent must consider factors such as resin swelling, solubility of reagents, and reaction efficiency. biotage.com

Another key aspect of green chemistry is the reduction of waste. This can be addressed by improving atom economy, which is a measure of how many atoms from the starting materials are incorporated into the final product. researchgate.net The use of catalytic methods, as opposed to stoichiometric reagents, can significantly improve atom economy. nih.govresearchgate.net For instance, employing efficient catalysts for the esterification steps in the synthesis of this compound can reduce the need for large excesses of reagents and minimize waste generation.

The development of protecting groups that can be removed under milder and more environmentally friendly conditions is also a significant area of green chemistry research in peptide synthesis. nih.gov While the benzyl and tert-butyl protecting groups in this compound are well-established, future research may focus on alternative protecting groups that offer similar orthogonality but can be cleaved using greener reagents and conditions, thereby reducing the reliance on harsh acids or catalytic hydrogenation with heavy metals.

The table below presents some green chemistry metrics and their application to the synthesis of amino acid derivatives.

Green Chemistry MetricDefinitionApplication in this compound Synthesis
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%Designing synthetic routes that maximize the incorporation of reactant atoms into the final product.
Process Mass Intensity (PMI) Total mass in a process / Mass of productReducing the overall mass of materials (solvents, reagents, process water) used to produce a given amount of product.
E-Factor Total waste (kg) / Product (kg)Minimizing the generation of waste throughout the synthesis and purification process.
Solvent Selection Choosing solvents with low environmental impact, toxicity, and high recyclability.Replacing traditional hazardous solvents with greener alternatives like 2-MeTHF or propylene carbonate.

By incorporating these green chemistry principles, the synthesis of this compound and its subsequent use in peptide synthesis can be made more sustainable, safer, and more cost-effective in the long term.

Advanced Analytical and Characterization Methodologies in Research Contexts

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone in the analysis of H-D-Glu(Obzl)-OtBu.HCl, providing detailed information about its molecular structure and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Synthetic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm the successful synthesis and protection of the D-glutamic acid core.

In ¹H NMR, the chemical shift, integration, and multiplicity of each signal correspond to the electronic environment, the number of protons, and the neighboring protons, respectively. The spectrum is expected to show distinct signals for the protons of the tert-butyl group, the benzyl (B1604629) group, the glutamic acid backbone, and the amine. The aromatic protons of the benzyl group typically appear in the downfield region (δ 7.3-7.4 ppm), while the nine equivalent protons of the tert-butyl group manifest as a sharp singlet in the upfield region (around δ 1.4-1.5 ppm).

¹³C NMR spectroscopy provides complementary information, with a distinct signal for each unique carbon atom in the molecule. Key signals include those for the two different ester carbonyl carbons, the carbons of the aromatic ring, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the glutamic acid backbone.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures and standard chemical shift ranges. Actual experimental values may vary based on solvent and other conditions.

¹H NMR Spectroscopy
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₃ (tert-butyl)1.4 - 1.5Singlet (s)9H
β-CH₂2.1 - 2.3Multiplet (m)2H
γ-CH₂2.5 - 2.7Triplet (t)2H
α-CH4.1 - 4.3Triplet (t)1H
-O-CH₂-Ph (benzyl)5.1 - 5.2Singlet (s)2H
-C₆H₅ (aromatic)7.3 - 7.4Multiplet (m)5H
-NH₃⁺8.3 - 8.6Broad Singlet (br s)3H
¹³C NMR Spectroscopy
AssignmentPredicted Chemical Shift (δ, ppm)
-C(CH₃)₃ (tert-butyl methyls)27.5 - 28.5
β-CH₂29.0 - 30.0
γ-CH₂31.0 - 32.0
α-CH52.0 - 53.0
-O-CH₂-Ph (benzyl)66.5 - 67.5
-C(CH₃)₃ (tert-butyl quaternary)82.0 - 83.0
Aromatic C (para/ortho/meta)128.0 - 129.0
Aromatic C (ipso)135.0 - 136.0
α-C=O (t-butyl ester)170.0 - 171.0
γ-C=O (benzyl ester)172.0 - 173.0

Mass Spectrometry (MS) for Product Confirmation and Purity Assessment

Mass spectrometry is indispensable for confirming the molecular weight of this compound and assessing its purity. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecular ion [M+H]⁺. The theoretical monoisotopic mass of the free base (C₁₆H₂₃NO₄) is 293.1627 Da. Therefore, in positive ion mode ESI-MS, the primary ion observed would be at a mass-to-charge ratio (m/z) of approximately 294.1700. uni.lu

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure through controlled fragmentation of the parent ion. Characteristic fragmentation pathways would include the neutral loss of isobutylene (B52900) (56 Da) from the tert-butyl ester group, loss of the benzyl group (91 Da), and subsequent losses of water or carbon monoxide from the glutamic acid backbone. These predictable fragmentation patterns provide a high degree of confidence in the structural assignment.

Table 2: Predicted ESI-MS Data for this compound

Adduct/FragmentFormulaPredicted m/zNotes
[M+H]⁺[C₁₆H₂₄NO₄]⁺294.1700Protonated molecular ion of the free base. uni.lu
[M+Na]⁺[C₁₆H₂₃NO₄Na]⁺316.1519Sodium adduct, common in ESI. uni.lu
[M+H - C₄H₈]⁺[C₁₂H₁₆NO₄]⁺238.1074Fragment after neutral loss of isobutylene (56 Da).
[M+H - C₇H₇]⁺[C₉H₁₇NO₄]⁺203.1128Fragment after loss of benzyl radical (91 Da).

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Research

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound, thereby confirming its structure.

IR spectroscopy measures the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds within the molecule. Key characteristic absorptions for this compound include:

N-H stretching: A broad band in the range of 2800-3200 cm⁻¹ is characteristic of the ammonium (B1175870) hydrochloride (-NH₃⁺) group.

C=O stretching: Two distinct, strong absorption bands are expected for the ester carbonyl groups. The tert-butyl ester carbonyl typically appears around 1730-1740 cm⁻¹, while the benzyl ester (an aryl ester) appears at a slightly higher frequency, around 1740-1750 cm⁻¹.

C-O stretching: Strong bands corresponding to the C-O single bonds of the ester groups are expected in the 1100-1300 cm⁻¹ region.

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region confirm the presence of the benzyl group's aromatic ring.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While C=O stretches are visible, they are often weaker than in IR. However, the symmetric vibrations of the aromatic ring and C-C backbone are often strong and sharp, providing a clear fingerprint of the molecule.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Ammonium (-NH₃⁺)N-H Stretch2800 - 3200 (broad)IR
Aliphatic C-HC-H Stretch2850 - 3000IR, Raman
Aromatic C-HC-H Stretch3000 - 3100IR, Raman
Ester C=OC=O Stretch1730 - 1750 (strong)IR
Aromatic C=CC=C Stretch1450 - 1600IR, Raman
Ester C-OC-O Stretch1100 - 1300 (strong)IR

Chromatographic Methods for Purity Assessment and Process Control in Research

Chromatographic techniques are fundamental for separating this compound from starting materials, by-products, and other impurities, allowing for both qualitative monitoring and quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase.

The purity is quantified by integrating the area of the main product peak and comparing it to the total area of all peaks in the chromatogram, detected typically by a UV detector. The benzyl group provides a strong chromophore, allowing for sensitive detection at wavelengths around 254 nm. Purity levels for commercially available this compound are often reported to be ≥99%. iris-biotech.de

Table 4: Typical RP-HPLC Conditions for Purity Analysis

ParameterTypical Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic acid (TFA) in Acetonitrile
GradientLinear gradient, e.g., 10% to 90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 220 nm or 254 nm
Column TemperatureAmbient or 25 °C

Thin-Layer Chromatography (TLC) in Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively in synthetic organic chemistry to monitor the progress of reactions. When this compound is used as a starting material, for example in a peptide coupling reaction, TLC can quickly determine if the starting material has been consumed.

A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel) alongside the starting material. The plate is developed in an appropriate solvent system, and the spots are visualized, often with a ninhydrin (B49086) stain which reacts with the primary amine of the starting material to produce a colored spot. The disappearance of the starting material's spot and the appearance of a new spot for the product (which will have a different retention factor, Rf) indicate that the reaction is proceeding.

Table 5: Example TLC Systems for Reaction Monitoring

ParameterDescription
Stationary PhaseSilica gel 60 F₂₅₄
Mobile Phase (Eluent) Examples- Dichloromethane (B109758) : Methanol (B129727) (e.g., 95:5 v/v)
  • Ethyl Acetate : Hexane (e.g., 30:70 v/v)
  • Visualization- UV light (254 nm) if compound is UV active
  • Ninhydrin stain (for primary amines)
  • Potassium permanganate (B83412) stain
  • Chiral Analytical Methods for Enantiomeric Purity Assessment in Research

    The assessment of enantiomeric purity is a critical aspect of quality control in the synthesis and application of chiral compounds like this compound. The presence of even small amounts of the unwanted enantiomer can have significant consequences in stereospecific reactions and biological systems. In a research setting, ensuring an enantiomeric excess (e.e.) of greater than 99% is often a minimum requirement. For this compound, suppliers often guarantee an enantiomeric purity of at least 99.9% iris-biotech.de. To verify such high levels of purity, highly sensitive and specific analytical techniques are necessary.

    Chiral HPLC for Enantiomeric Excess Determination

    Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. The principle of chiral HPLC lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation. For protected amino acid derivatives such as this compound, polysaccharide-based CSPs are particularly effective yakhak.orgrsc.org.

    A typical research-grade chiral HPLC method for the determination of the enantiomeric excess of this compound would involve the following components:

    ParameterTypical ConditionRationale
    Chiral Stationary Phase Cellulose (B213188) tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD) or Amylose (B160209) tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD)These phases provide a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are effective for the chiral recognition of protected amino acids rsc.org.
    Mobile Phase Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA)The non-polar/polar solvent mixture allows for the elution of the protected amino acid ester, while TFA can improve peak shape and resolution by suppressing the ionization of any residual acidic or basic groups.
    Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency.
    Detection UV at 210 nm or 254 nmThe benzyl and ester functional groups in the molecule allow for sensitive detection at these wavelengths.
    Injection Volume 10 µLA typical injection volume for analytical HPLC.
    Column Temperature 25 °CRoom temperature is often sufficient for robust separation, though temperature can be optimized to improve resolution.

    In such a system, the D-enantiomer (the desired product) and the L-enantiomer would exhibit distinct retention times. The enantiomeric excess (% e.e.) is then calculated from the peak areas of the two enantiomers using the following formula:

    % e.e. = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

    For a sample of this compound with an enantiomeric purity of 99.9%, the chromatogram would show a large peak for the D-enantiomer and a very small peak for the L-enantiomer.

    Polarimetry in Optical Purity Research

    Polarimetry is a classical and non-destructive technique used to measure the optical rotation of a chiral compound in solution. This property arises from the interaction of plane-polarized light with the chiral molecules. The magnitude and direction of the rotation are characteristic of the compound, its concentration, the solvent, the temperature, and the wavelength of the light used. The specific rotation, [α], is a standardized measure of this optical activity.

    The relationship between the observed rotation (α), specific rotation ([α]), path length (l), and concentration (c) is described by Biot's Law fybikon.nolibretexts.org:

    [α] = α / (l * c)

    For a sample of this compound, a solution of known concentration would be prepared in a suitable solvent (e.g., methanol or chloroform), and its optical rotation would be measured using a polarimeter at a specific wavelength (commonly the sodium D-line at 589 nm) and temperature (typically 20°C or 25°C).

    Optical Purity (%) = ([α]observed / [α]pure enantiomer) x 100

    In a research context, polarimetry serves as a complementary technique to chiral HPLC. While chiral HPLC provides a more direct and accurate measure of enantiomeric excess, polarimetry offers a rapid and straightforward confirmation of the bulk sample's optical activity and can be used to quickly screen for significant enantiomeric contamination.

    ParameterDescription
    Principle Measures the rotation of plane-polarized light by a chiral substance in solution.
    Instrumentation Polarimeter.
    Measurement The observed angle of rotation (α) is measured.
    Calculation The specific rotation [α] is calculated using Biot's Law. This value is then compared to the known specific rotation of the pure enantiomer to determine optical purity.
    Application Rapid assessment of optical purity and confirmation of the stereochemical identity of the bulk sample.

    By employing these advanced analytical methodologies, researchers can confidently ascertain the enantiomeric purity of this compound, ensuring the integrity of their synthetic endeavors and the reliability of their scientific outcomes.

    Integration of H D Glu Obzl Otbu.hcl in Diverse Peptide and Peptidomimetic Syntheses

    Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies

    In Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is anchored to an insoluble resin, which simplifies the purification process by allowing excess reagents and byproducts to be washed away after each coupling and deprotection step. gyrosproteintechnologies.comrsc.org H-D-Glu(Obzl)-OtBu.HCl is well-suited for Fmoc-based SPPS, where the acid-labile tert-butyl ester at the α-carboxyl group remains intact during the iterative piperidine-mediated removal of the Nα-Fmoc group. The γ-benzyl ester provides stable side-chain protection that can be removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA). researchgate.net

    Optimization of Coupling Reagents and Conditions for Incorporation

    The efficient incorporation of this compound into a growing peptide chain is dependent on the choice of coupling reagents and reaction conditions. The goal is to achieve a high-yield amide bond formation while minimizing side reactions, particularly racemization. iris-biotech.de A variety of activating reagents are available, each with distinct properties. bachem.com

    Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

    Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective but often require additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) to suppress racemization and improve efficiency. bachem.comamericanpeptidesociety.org DIC is often preferred in automated SPPS because its urea (B33335) byproduct is more soluble. bachem.com

    Aminium/Uronium Salts such as HATU, HBTU, and HCTU are highly reactive and widely used. creative-peptides.com HATU (based on HOAt) is generally more efficient than HBTU (based on HOBt), especially for sterically hindered couplings. bachem.comacs.org COMU, an Oxyma-based reagent, offers comparable efficiency to HATU but with improved safety and solubility profiles, making it a "greener" alternative. bachem.comacs.org

    Phosphonium Salts like PyBOP are also effective, particularly in cases where aminium-based reagents may lead to unwanted side reactions.

    Optimization involves adjusting parameters such as temperature, reagent concentration, and coupling time to maximize yield and purity. gyrosproteintechnologies.comcreative-peptides.com For challenging sequences, a double-coupling strategy may be employed to ensure the reaction goes to completion. creative-peptides.com

    Table 1: Comparison of Common Coupling Reagents in SPPS

    Reagent ClassExample(s)Key CharacteristicsCommon Applications
    CarbodiimidesDCC, DICCost-effective; requires additives (e.g., HOBt, Oxyma) to reduce racemization. bachem.comamericanpeptidesociety.orgRoutine synthesis; DIC is suitable for automated SPPS due to soluble urea byproduct. bachem.com
    Aminium/UroniumHBTU, HATU, COMUHigh reactivity; soluble byproducts. creative-peptides.com HATU is more reactive than HBTU. bachem.com COMU is a safer, highly efficient alternative. bachem.comStandard and difficult couplings; COMU is well-suited for microwave-assisted SPPS. bachem.com
    PhosphoniumPyBOPHigh reactivity; useful for hindered couplings and cyclization reactions.Alternative to aminium reagents for challenging sequences.

    Strategies to Mitigate Side Reactions (e.g., Aspartimide Formation)

    While incorporating glutamic acid derivatives, chemists must be vigilant against potential side reactions. A significant challenge in SPPS is aspartimide formation, a reaction that occurs with aspartic acid residues but provides a model for understanding side-chain mediated cyclization reactions. researchgate.netnih.goviris-biotech.de This intramolecular cyclization can lead to the formation of α- and β-peptide impurities and racemization. nih.gov

    Several strategies can be employed to minimize these risks:

    Modified Deprotection Conditions : Adding an acidic additive like HOBt to the piperidine (B6355638) solution used for Fmoc removal can suppress the basicity and reduce the rate of aspartimide formation. biotage.com Using a weaker base, such as piperazine, can also be effective. biotage.com

    Backbone Protection : The introduction of a temporary, sterically bulky protecting group on the amide nitrogen of the peptide backbone following the glutamic acid residue can prevent the intramolecular cyclization. The 2,4-dimethoxybenzyl (Dmb) group is one such example that is cleaved by TFA during the final deprotection step. iris-biotech.de

    Novel Side-Chain Protecting Groups : For aspartic acid, increasing the steric bulk of the side-chain ester can block the cyclization reaction. biotage.com More advanced strategies involve using protecting groups like cyanosulfurylides (CSY), which form a stable C-C bond with the side chain, completely suppressing aspartimide formation until cleaved by specific reagents. researchgate.netiris-biotech.de These principles can inform the choice of protecting groups for other acidic residues.

    Resin Compatibility and Loading Strategies in SPPS

    The choice of solid support is crucial for a successful synthesis. The resin must be chemically inert to the reaction conditions and swell appropriately in the solvents used to allow reagents to access the growing peptide chain. researchgate.net

    Polystyrene (PS) Resins : Cross-linked polystyrene is the most common solid support due to its low cost, chemical stability, and good handling characteristics. researchgate.netbiosynth.com

    PEG-Polystyrene (PEG-PS) Resins : These composite resins, like TentaGel, combine the properties of polystyrene with polyethylene (B3416737) glycol (PEG), offering improved swelling in a wider range of solvents and are suitable for synthesizing longer or more complex peptides. biosynth.com

    Acid-Labile Resins : For the synthesis of C-terminal peptide acids, linkers that are cleaved by acid are required. The Wang resin is a common choice, though it requires relatively strong acid for cleavage. creative-peptides.com For peptides with sensitive side chains, more acid-labile resins like 2-chlorotrityl chloride (2-CTC) resin are preferred. lsu.edu The 2-CTC resin allows for the cleavage of the peptide under very mild acidic conditions, which helps preserve the integrity of acid-sensitive protecting groups like the γ-benzyl ester on the glutamic acid side chain.

    The loading of the first amino acid onto the resin is a critical parameter. For long or difficult sequences prone to aggregation, a lower resin loading (e.g., 0.1–0.2 mmol/g) is often required to improve reaction kinetics and final purity. researchgate.net Standard syntheses typically use resins with a loading of 0.5 to 0.8 mmol/g. researchgate.net

    Application in Solution-Phase Peptide Synthesis Approaches

    Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS, is a valuable technique, particularly for the large-scale production of shorter peptides and for fragment condensation strategies to build very long peptides or proteins. creative-peptides.comresearchgate.net this compound is readily used in solution-phase methods, where its protecting groups guide the specific coupling reactions. biosynth.com The Boc/Bzl protection strategy is often favored in solution-phase synthesis. researchgate.net

    Fragment Condensation Strategies Involving Protected Glutamic Acid

    For peptides longer than 50 amino acids, stepwise SPPS becomes inefficient due to the accumulation of errors. acs.org A convergent or "fragment condensation" approach is often superior. In this strategy, smaller, fully protected peptide segments are synthesized separately (often via SPPS) and then coupled together in solution. acs.orgthieme-connect.com

    This method combines the efficiency of SPPS for creating the fragments with the purification advantages of solution chemistry, as each intermediate fragment can be purified before the next coupling step. thieme-connect.com The synthesis of protected peptide fragments requires specialized linkers that can be cleaved while leaving the side-chain protecting groups, such as the benzyl (B1604629) ester of a glutamic acid residue, intact. acs.org this compound can be incorporated into these fragments, with its side-chain protection maintained until the final global deprotection of the full-length peptide.

    Optimization of Reaction Parameters in Solution Phase

    As in SPPS, the success of solution-phase synthesis hinges on the optimization of reaction conditions to ensure high yields and purity. Key parameters include:

    Solvent Selection : The choice of solvent is critical for ensuring the solubility of all reactants, including the growing peptide chain, which can be a significant challenge. rsc.orgacs.org

    Coupling Reagents : Carbodiimide (B86325) reagents like DCC and DIC, often in combination with additives like HOBt, are widely used in solution-phase synthesis to mediate amide bond formation with minimal racemization. bachem.comamericanpeptidesociety.org

    pH and Temperature Control : Maintaining the optimal pH is necessary to ensure the amino group is nucleophilic and to avoid side reactions. creative-peptides.com Temperature control can also be used to manage reaction rates and minimize degradation.

    Purification of Intermediates : Unlike SPPS, solution-phase synthesis allows for the purification of intermediate products after each step. This is crucial for removing byproducts and ensuring the high purity of the final peptide.

    Orthogonal Deprotection Strategies in Multicomponent Syntheses

    The concept of orthogonal protection is pivotal in the synthesis of peptides and other complex molecules, enabling the selective removal of one type of protecting group in the presence of others. researchgate.netnih.gov this compound is a prime example of a building block designed for such strategies, featuring a tert-butyl ester at the α-carboxyl group and a benzyl ester at the γ-carboxyl group of the glutamic acid side chain. This arrangement allows for differential deprotection, providing synthetic chemists with the flexibility to construct intricate molecular architectures.

    Selective Removal of tert-Butyl Ester in Research Design

    The tert-butyl (tBu) ester is a commonly employed protecting group for carboxylic acids in peptide synthesis due to its stability under a wide range of reaction conditions and its susceptibility to cleavage under specific acidic conditions. researchgate.net The selective removal of the tert-butyl ester from a derivative of this compound is typically achieved using moderately acidic conditions, most commonly with trifluoroacetic acid (TFA). researchgate.netmasterorganicchemistry.com

    The concentration of TFA can be modulated to achieve selective deprotection. For instance, a dilute solution of TFA in a solvent like dichloromethane (B109758) (DCM) can effectively cleave the tBu group while leaving the more robust benzyl ester intact. peptide.com This selectivity is crucial for synthetic routes where the side-chain carboxyl group needs to remain protected for subsequent coupling reactions or modifications.

    Reagent/ConditionSelectivityTypical Application
    Dilute TFA in DCMHigh for tBu over ObzlStepwise solid-phase peptide synthesis (SPPS)
    ZnBr2 in DCMHigh for tBu over ObzlAlternative to strong acids, compatible with some acid-sensitive groups
    Acetic AcidLowGenerally not used for selective removal

    Table 1: Reagents for Selective tert-Butyl Ester Removal

    Research has also explored the use of Lewis acids, such as zinc bromide (ZnBr2) in dichloromethane, for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups. researchgate.net While N-Boc and N-trityl groups were found to be labile under these conditions, this method can be advantageous in specific synthetic contexts where TFA is not suitable. researchgate.net

    Selective Removal of Benzyl Ester in Research Design

    The benzyl (Bzl or Obzl) ester protecting group is characteristically removed by catalytic hydrogenation. conicet.gov.arrsc.org This method offers excellent orthogonality with the acid-labile tert-butyl ester. The most common procedure involves the use of a palladium catalyst, such as palladium on charcoal (Pd/C), in the presence of a hydrogen source, like hydrogen gas or a hydrogen donor such as ammonium (B1175870) formate.

    This deprotection is typically performed under neutral conditions, which preserves the integrity of the tert-butyl ester and many other protecting groups commonly used in peptide synthesis. This orthogonality is a key feature that allows for the selective deprotection of the side-chain carboxyl group of the glutamic acid residue. This enables site-specific modifications, such as the formation of lactam bridges in cyclic peptides or the attachment of other molecular entities.

    Reagent/ConditionSelectivityTypical Application
    H2, Pd/CHigh for Obzl over OtBuCleavage of side-chain protection for cyclization or conjugation
    Bis(tributyltin) oxideHigh for Obzl over OtBuNon-hydrogenolytic cleavage, useful for substrates sensitive to hydrogenation
    TFMSA/TFA/DMSNon-selectivePart of final deprotection cocktail in Boc-SPPS

    Table 2: Reagents for Selective Benzyl Ester Removal

    An alternative, non-hydrogenolytic method for the cleavage of benzyl esters involves the use of bis(tributyltin) oxide. conicet.gov.arrsc.org This reagent can efficiently and chemoselectively cleave benzyl esters in aprotic solvents, providing a valuable option for substrates that are incompatible with catalytic hydrogenation. conicet.gov.arrsc.org

    Amine Deprotection Strategies in Relation to Carboxyl Protection

    In the widely used Fmoc-based solid-phase peptide synthesis (SPPS), the Fmoc group is removed under basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). ug.edu.pl This condition is fully compatible with the acid-labile tert-butyl ester and the hydrogenation-labile benzyl ester, allowing for the selective deprotection of the N-terminus for chain elongation.

    Conversely, in Boc-based SPPS, the Boc group is removed with a moderate acid, such as TFA. google.comorganic-chemistry.org In this strategy, the tert-butyl ester would be cleaved simultaneously with the Boc group. Therefore, this compound is more commonly employed in Fmoc-based strategies where the orthogonality of the protecting groups can be fully exploited.

    Amine Protecting GroupDeprotection ConditionOrthogonal to
    Fmoc20% Piperidine in DMFtBu, Bzl
    BocTFABzl (but not tBu)
    Cbz (Z)Catalytic HydrogenationtBu (but not Bzl)

    Table 3: Orthogonality of Amine Protecting Groups with Carboxyl Protecting Groups

    The strategic selection of amine and carboxyl protecting groups is therefore a critical aspect of peptide synthesis design, enabling the precise and controlled assembly of complex peptide sequences.

    Advanced Coupling Methodologies for this compound Derivatives

    The formation of the peptide bond is the central reaction in peptide synthesis. For protected amino acids like the derivatives of this compound, the choice of coupling methodology is crucial to ensure high yields, minimize side reactions, and preserve the chiral integrity of the amino acid residues.

    Racemization Suppression Strategies During Coupling

    Racemization, the loss of stereochemical purity at the α-carbon of the amino acid, is a significant side reaction during peptide bond formation. peptide.comacs.org This is particularly a concern for all amino acids except for glycine, and certain amino acids like histidine and cysteine are especially prone to racemization. peptide.com The activation of the carboxyl group of the protected amino acid can lead to the formation of an oxazolone (B7731731) intermediate, which is susceptible to racemization. mdpi.com

    Several strategies are employed to suppress racemization during the coupling of protected amino acids. The use of coupling additives is a common and effective approach. Additives such as 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., 6-Cl-HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can suppress racemization when used in conjunction with carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). peptide.combachem.com These additives act by forming an active ester that is less prone to racemization than the intermediate formed with the carbodiimide alone.

    Coupling ReagentAdditiveEfficacy in Racemization Suppression
    DCC/DICHOBtHigh
    DCC/DICOxymaPure®High, non-explosive alternative to HOBt
    HATU/HBTU-Generally low racemization due to in situ formation of active ester
    Copper (II) chlorideHOBtEffective in solution and solid-phase synthesis

    Table 4: Common Coupling Reagents and Additives for Racemization Suppression

    The choice of the coupling reagent itself is also critical. Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known to afford high coupling efficiencies with low levels of racemization. bachem.com Furthermore, controlling the reaction conditions, such as temperature and the choice of base, can also help to minimize racemization.

    Microwave-Assisted Peptide Synthesis with Protected Amino Acids

    Microwave-assisted peptide synthesis (MWPS) has emerged as a powerful technique to accelerate the synthesis of peptides, including those incorporating protected amino acids like this compound derivatives. springernature.comcreative-peptides.com Microwave irradiation can significantly reduce the time required for both the coupling and deprotection steps in SPPS. nih.govgoogle.com

    The application of microwave energy allows for rapid and uniform heating of the reaction mixture, leading to faster reaction rates. creative-peptides.com This can be particularly beneficial for coupling sterically hindered amino acids or for synthesizing long and difficult peptide sequences. springernature.comthieme-connect.com Optimized microwave protocols have been shown to yield peptides in high purity and with minimal racemization. nih.govthieme-connect.com

    Synthesis StepConventional Method TimeMicrowave-Assisted Method Time
    Amino Acid Coupling30-120 minutes5-20 minutes
    Fmoc Deprotection15-30 minutes3-5 minutes

    Table 5: Comparison of Conventional and Microwave-Assisted Peptide Synthesis Times

    The use of microwave technology in conjunction with modern coupling reagents and protecting group strategies offers a synergistic approach to enhance the efficiency and quality of peptide synthesis. springernature.com This allows for the rapid and reliable production of complex peptides and peptidomimetics for a wide range of research applications.

    Flow Chemistry Applications in Peptide Synthesis

    The integration of this compound into modern peptide synthesis is significantly enhanced by the advent of flow chemistry. This automated, continuous-flow approach to solid-phase peptide synthesis (SPPS) offers substantial advantages over traditional batch methods, particularly in terms of speed, efficiency, and consistency. nih.govamidetech.com Flow-based systems enable the rapid and high-fidelity synthesis of complex peptides, including those containing non-canonical or sterically hindered amino acids like D-glutamic acid derivatives. scispace.com

    The core principle of flow chemistry in SPPS involves continuously passing heated solvents and reagents through a column packed with the resin-bound peptide. nih.gov This methodology leverages high-performance liquid chromatography (HPLC) pumps for precise reagent delivery, ensuring that maximal reagent concentration is maintained at the reaction site. amidetech.com This precise control over reaction parameters, combined with efficient mixing and rapid heat transfer, dramatically accelerates reaction kinetics and minimizes the formation of side products often associated with difficult couplings or aggregation-prone sequences. chimia.chvapourtec.com

    Research in automated fast-flow peptide synthesis (AFPS) has demonstrated the capability to incorporate a single amino acid in as little as 1.8 minutes under automatic control, a significant reduction from the 60 to 100 minutes often required in standard batch protocols. pentelutelabmit.com These systems allow for synthesis at elevated temperatures (e.g., up to 90°C), which helps to disrupt on-resin aggregation and facilitate challenging coupling steps. amidetech.com The utility of this approach has been proven through the successful synthesis of numerous peptides and even single-domain proteins up to 164 amino acids in length. amidetech.com

    The incorporation of a building block such as this compound into a peptide sequence via an AFPS system would follow a highly controlled and rapid cycle of deprotection, activation, and coupling. The in-line UV monitoring, a common feature in these systems, allows for real-time tracking of the Fmoc deprotection step, providing valuable data on the efficiency of each cycle. chimia.chacs.org This data can be used to optimize subsequent steps and ensure the high fidelity of the final peptide.

    A representative protocol for the incorporation of Fmoc-D-Glu(Obzl)-OtBu-OH (the N-Fmoc protected form of the title compound) in an automated flow synthesizer is detailed below. The parameters are based on established rapid synthesis methodologies.

    Table 1: Representative AFPS Protocol for a Single Amino Acid Coupling Cycle

    This interactive table outlines a typical cycle for incorporating a protected amino acid like Fmoc-D-Glu(Obzl)-OtBu-OH in an automated fast-flow peptide synthesizer. The times and flow rates are indicative of modern rapid synthesis protocols.

    Step Reagent/Solvent Duration (seconds) Flow Rate (mL/min) Temperature (°C) Purpose
    1. Wash N,N-Dimethylformamide (DMF) 45 50 90 Removal of residual reagents from the previous cycle.
    2. Deprotection 20% Piperidine in DMF 10 10 90 Removal of the N-terminal Fmoc protecting group.
    3. Wash N,N-Dimethylformamide (DMF) 45 50 90 Washing away piperidine and cleaved Fmoc adducts.
    4. Coupling 0.5 M Fmoc-D-Glu(Obzl)-OtBu-OH activated with a coupling agent (e.g., HBTU/DIEA) in DMF 7 Varies 90 Amide bond formation between the activated amino acid and the resin-bound peptide.
    5. Wash N,N-Dimethylformamide (DMF) 45 50 90 Removal of excess activated amino acid and coupling byproducts.

    | Total Cycle Time | | ~152 seconds (~2.5 min) | | | |

    Detailed Research Findings

    The high efficiency of flow chemistry is not merely theoretical; it is supported by extensive research demonstrating the synthesis of complex biomolecules. Key findings from studies on AFPS platforms include:

    Ultra-Rapid Synthesis: Cycle times have been reduced dramatically. For instance, a fully automated flow-based synthesizer can incorporate each amino acid residue in as fast as 40 seconds. researchgate.net

    Synthesis of Long Peptides and Proteins: The high fidelity of AFPS has enabled the routine stepwise chemical synthesis of peptide chains exceeding 150 amino acids, a length corresponding to single-domain proteins. amidetech.com This overcomes a major bottleneck in the chemical production of proteins.

    Reduced Resource Consumption: Compared to batch techniques, fast-flow SPPS has been shown to reduce solvent usage significantly. vapourtec.com The use of lower equivalents of amino acids (as low as 1.2) further reduces costs, which is especially beneficial when using expensive, unnatural amino acids. vapourtec.com

    The application of flow chemistry provides a robust and efficient platform for the integration of specialized building blocks like this compound into diverse peptide and peptidomimetic structures. The speed, control, and automation inherent to this technology facilitate the creation of complex molecules that would be challenging to produce using conventional methods.

    Research Applications and Derivatization Studies

    Utilization in the Synthesis of Complex Peptide Architectures in Academic Research

    The strategic placement of benzyl (B1604629) and tert-butyl protecting groups on the D-glutamic acid scaffold makes H-D-Glu(Obzl)-OtBu.HCl an ideal candidate for the synthesis of complex peptides where stereochemistry and side-chain functionality are crucial for biological activity.

    While direct studies detailing the extensive use of this compound in the synthesis of a wide array of enzyme inhibitors are not broadly reported in publicly accessible literature, its properties as a protected D-amino acid suggest its potential utility. The D-configuration can impart resistance to enzymatic degradation, a desirable feature in inhibitor design. The protected carboxyl groups allow for its incorporation into a peptide sequence, with the benzyl and tert-butyl esters offering orthogonal deprotection strategies for subsequent modifications, which could be crucial for creating specific interactions with an enzyme's active site. For instance, the synthesis of short α-/β-mixed peptides as potential α-amylase inhibitors has been explored, highlighting the interest in modified amino acids for creating enzyme inhibitors. nih.gov

    The synthesis of neuropeptide analogs often requires the incorporation of non-natural amino acids to enhance stability, selectivity, and potency. The D-configuration of this compound is particularly valuable in this context, as it can help to create analogs that are less susceptible to proteolysis in biological systems. The protected glutamic acid side chain can be deprotected at a later stage to introduce other functional groups or to form lactam bridges, which can constrain the peptide's conformation and improve its binding affinity to specific receptors.

    In the realm of peptide hormones and their mimetics, achieving specific conformations and metabolic stability is paramount. This compound provides a scaffold for introducing D-glutamic acid into a peptide sequence, which can influence the peptide's secondary structure and its resistance to degradation. The benzyl and tert-butyl protecting groups allow for controlled synthesis and subsequent modification, which is essential for developing potent and long-lasting peptide hormone analogs. For example, in the development of liraglutide, a GLP-1 receptor agonist, a γ-(Pal-Glu-OtBu) moiety is attached to Lys26, demonstrating the utility of protected glutamic acid derivatives in enhancing the therapeutic properties of peptide hormones. nih.gov

    This compound as a Precursor for Modified Amino Acids and Peptidomimetics

    The chemical versatility of this compound makes it a valuable starting material for the synthesis of a variety of modified amino acids and peptidomimetics, which are designed to mimic or block the biological actions of natural peptides.

    The orthogonally protected nature of this compound allows for selective deprotection of the side-chain benzyl ester, opening up avenues for a wide range of chemical modifications. nih.gov This enables the introduction of various functional groups, such as fluorescent labels, biotin (B1667282) tags, or drug molecules, through chemical conjugation. Such modifications are instrumental in creating probes for studying biological processes or for developing targeted drug delivery systems. The genetic encoding of an esterified glutamic acid analogue, l-glutamic acid γ-benzyl ester (BnE), has been demonstrated to enable various site-specific protein modifications, including the introduction of metal chelators and reactive handles for bioorthogonal conjugation. nih.gov

    The following table outlines potential side-chain functionalization reactions following selective deprotection of the benzyl group:

    Reagent/Reaction TypeResulting Functional GroupPotential Application
    AmineAmideIntroduction of bioactive peptides or linkers
    HydrazineHydrazideBioorthogonal conjugation, chemical protein synthesis nih.gov
    HydroxylamineHydroxamic acidMetal chelation, enzyme inhibition nih.gov
    ReductionAlcoholFurther chemical modification

    Cyclic peptides often exhibit enhanced stability and receptor-binding affinity compared to their linear counterparts. This compound is a valuable building block in the synthesis of cyclic peptides. Following its incorporation into a linear peptide chain, the side-chain benzyl group can be selectively removed, and the resulting carboxylic acid can be used to form a lactam bridge with a free amine group elsewhere in the peptide, leading to cyclization. The use of traditional tert-butyl ester protecting groups for the glutamyl side-chain has been noted as a successful strategy in avoiding side-products during the synthesis of cyclic peptides. rsc.orgresearchgate.net The synthesis of cyclic RGD peptides, for instance, has been explored using glutamic acid derivatives, although challenges such as glutarimide (B196013) formation can arise depending on the synthetic strategy. nih.gov

    The table below summarizes key aspects of its use in cyclic peptide synthesis:

    Cyclization StrategyRole of this compoundKey Synthetic Step
    Side-chain to backboneProvides the side-chain carboxyl group for cyclizationSelective deprotection of the benzyl ester
    Side-chain to side-chainCan be coupled with another amino acid with a reactive side-chainOrthogonal deprotection of both side-chains

    Development of Novel Linkers and Scaffolds in Combinatorial Chemistry

    In combinatorial chemistry, the goal is to synthesize a large number of diverse compounds in a systematic way. Protected amino acids like this compound serve as fundamental components for creating peptide-based scaffolds. The side chain of glutamic acid, once deprotected, provides a reactive handle—a carboxylic acid—that can be used to attach various linkers, fluorescent labels, or other molecules, or to create branched peptide structures. The D-configuration adds structural diversity and metabolic stability to the resulting scaffolds.

    Application in Peptide Library Construction Methodologies

    Peptide libraries are powerful tools for drug discovery, epitope mapping, and studying protein-protein interactions. creative-peptides.com These libraries can contain millions of different peptide sequences. nih.gov The construction of such libraries, typically via SPPS using a "split-and-pool" method, relies on the precise and controlled addition of amino acid building blocks. creative-peptides.comnih.gov

    This compound is used as one of these building blocks to introduce a D-glutamic acid residue at a specific position within the library's peptide sequences. thermofisher.com Its protected state ensures that it reacts only at the intended N-terminus during the coupling step, preventing unwanted side reactions. thermofisher.com By including this compound in one of the amino acid mixtures during a "pool" step of the synthesis, a subset of the library will contain a D-Glu residue at that position, thereby increasing the library's structural and chemical diversity. Genetically encoded libraries offer advantages in terms of length and yield, but synthetic libraries constructed with non-natural amino acids like D-Glu offer unique chemical properties. nih.gov

    Library Synthesis TechniqueRole of this compoundBenefit
    Split-and-Pool Synthesis Used as a building block in one of the coupling steps to introduce D-Glu at a defined position. nih.govIncreases library diversity by incorporating a non-natural amino acid.
    Positional Scanning Library Incorporated to create a sub-library where D-Glu is fixed at a specific position while other positions are varied.Allows for systematic evaluation of the contribution of a D-Glu residue at a specific location to the peptide's activity.
    One-Bead-One-Compound (OBOC) Used in the synthesis process to generate beads that each carry a unique peptide sequence containing D-Glu. creative-peptides.comFacilitates high-throughput screening for identifying active peptides. creative-peptides.com

    Design of Peptide-Based Hydrogels and Biomaterials (synthetic aspects)

    Peptide-based hydrogels are three-dimensional networks of self-assembled peptides that can hold large amounts of water, making them excellent candidates for tissue engineering, drug delivery, and other biomedical applications. americanpeptidesociety.orgresearchgate.net The self-assembly process is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic forces between peptide chains. rsc.org

    The incorporation of this compound into a peptide sequence is a key synthetic strategy for designing pH-responsive hydrogels. nih.gov After synthesis and deprotection of the benzyl group, the resulting free carboxylic acid on the D-Glu side chain is negatively charged at neutral or basic pH. This charge can be manipulated by changing the pH of the environment. nih.gov At low pH, the carboxyl group becomes protonated and neutral, which can alter the electrostatic balance within the peptide and trigger or dissolve the hydrogel assembly. The D-amino acid also enhances the resulting biomaterial's resistance to degradation by proteases, which is a significant advantage for in vivo applications. researchgate.net

    Conformational and Structural Studies of Peptides Incorporating this compound Residues

    The introduction of a D-amino acid into an L-peptide sequence has profound consequences for its three-dimensional structure. D-amino acids are known to disrupt or reverse the direction of secondary structures like α-helices and β-sheets and can induce the formation of specific turn structures, such as β-turns. Understanding these conformational changes is crucial for designing peptides with specific shapes and functions.

    Spectroscopic Probes for Conformational Analysis in Research (e.g., CD, advanced NMR)

    Spectroscopic techniques are indispensable tools for elucidating the structure of peptides in solution. subr.edu

    Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides. americanpeptidesociety.org An α-helix in an all-L-peptide gives a characteristic CD spectrum with negative bands around 222 nm and 208 nm and a positive band around 192 nm. The presence of a D-Glu residue can significantly alter this spectrum, potentially causing an inversion of the signal or a shift in the peaks, providing clear evidence of a conformational change. subr.edu This makes CD an excellent tool for rapidly assessing the structural impact of incorporating the D-amino acid. americanpeptidesociety.org

    Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information at the atomic level. nih.gov Advanced 2D NMR techniques, such as COSY, TOCSY, and NOESY, can be used to assign all proton resonances and measure through-bond and through-space connectivities. ias.ac.in For a peptide containing a D-Glu residue, NMR can:

    Identify specific dihedral angle constraints, confirming the local conformation around the D-amino acid.

    Detect Nuclear Overhauser Effects (NOEs) between protons that are close in space, which are critical for defining the peptide's 3D fold. ias.ac.in Unusual NOE patterns can reveal the presence of turns or other structures induced by the D-Glu residue.

    Measure hydrogen-deuterium exchange rates to identify backbone amide protons involved in stable hydrogen bonds, which are hallmarks of stable secondary structures. ias.ac.in

    Computational Modeling of Peptide Structures and Reactivity

    Computational modeling complements experimental techniques by providing detailed energetic and structural insights into peptide behavior. nih.govresearchgate.net For peptides containing a D-Glu residue, computational methods are used to:

    Predict 3D Structures: Software packages like Rosetta and PEP-FOLD can predict the three-dimensional structure of peptides from their amino acid sequence. nih.gov These tools can model the conformational preferences induced by the D-Glu residue, helping to predict whether it will lead to a turn, a kink in a helix, or another structural motif.

    Quantum Mechanics (QM) Calculations: QM methods can be used to study the electronic structure and reactivity of the peptide. For instance, these calculations can help understand how the D-Glu side chain's acidity is affected by its local environment or how it might participate in a chemical reaction at an enzyme's active site.

    The integration of experimental data from NMR and CD with computational modeling provides a powerful and comprehensive approach to understanding the structural and functional consequences of incorporating this compound into peptide sequences. acs.org

    Challenges, Innovations, and Future Directions in Research

    Addressing Persistent Synthetic Hurdles in Peptide Synthesis Involving H-D-Glu(Obzl)-OtBu.HCl

    The use of this compound in solid-phase peptide synthesis (SPPS) is accompanied by several challenges that can affect the yield and purity of the final peptide. A primary issue is the formation of side products, particularly glutarimide (B196013). This intramolecular cyclization can occur under both acidic and basic conditions used during synthesis, disrupting the formation of the desired peptide sequence. nih.gov The propensity for glutarimide formation has been found to be sequence-dependent, with certain adjacent amino acids promoting this unwanted reaction. nih.gov

    Another significant hurdle is the potential for side reactions during the deprotection steps. The removal of the tert-butyl ester with strong acids like trifluoroacetic acid (TFA) generates tert-butyl cations. These reactive carbocations can lead to the alkylation of sensitive amino acid residues within the peptide chain, such as methionine and tryptophan. nih.gov Similarly, the cleavage of the benzyl (B1604629) ester, typically achieved through catalytic hydrogenation, can sometimes be incomplete or lead to side-chain modifications, particularly if the solvent participates in the reaction. nih.gov For instance, transesterification of the benzyl ester has been observed when certain catalysts and alcohol-containing solvents are used. nih.gov

    Aggregation of the growing peptide chain on the solid support is another persistent problem, especially in the synthesis of long or hydrophobic sequences. peptide.com This self-association, driven by intermolecular hydrogen bonding, can hinder the accessibility of reagents to the reactive sites, leading to incomplete coupling and deprotection steps. peptide.com

    Table 1: Common Synthetic Hurdles and Mitigation Strategies

    Hurdle Description Common Causes Mitigation Strategies
    Glutarimide Formation Intramolecular cyclization of the glutamic acid side chain, leading to a five-membered ring and termination of the peptide chain. nih.gov Exposure to acidic or basic conditions during synthesis, sequence dependency (e.g., Glu adjacent to Gly). nih.gov Incorporating sterically hindered amino acids next to Glu; careful selection of coupling and deprotection reagents. nih.gov
    Alkylation of Side Chains Modification of sensitive residues (e.g., Trp, Met) by carbocations generated during deprotection of the tert-butyl group. nih.gov Use of strong acids like TFA for deprotection. nih.gov Addition of "scavenger" molecules (e.g., thiophenol, water) to the cleavage cocktail to trap reactive cations. nih.gov
    Transesterification Exchange of the benzyl (Obzl) or tert-butyl (OtBu) ester group with solvent molecules or other nucleophiles. nih.gov Use of alcohol-based solvents in the presence of certain catalysts during resin attachment or cleavage. nih.gov Selection of non-nucleophilic solvents and optimized cleavage conditions. nih.gov

    | Peptide Aggregation | Self-association of peptide chains on the resin, leading to poor reagent diffusion and incomplete reactions. peptide.com | Synthesis of long or hydrophobic peptide sequences. peptide.com | Use of chaotropic salts, elevated temperatures, microwave irradiation, or specialized "difficult sequence" resins. peptide.com |

    Emerging Methodologies for Highly Efficient and Sustainable Utilization of this compound

    In response to the synthetic challenges and a growing emphasis on environmental responsibility, new methodologies are being developed to improve the efficiency and sustainability of peptide synthesis. A key area of innovation is the replacement of traditional, hazardous solvents like N,N-dimethylformamide (DMF). Research has shown that greener solvents, such as N-butylpyrrolidinone (NBP), can be effective replacements, in some cases even helping to suppress common side reactions like racemization and aspartimide formation, a problem analogous to glutarimide formation. researcher.life

    The development of novel, water-compatible protecting groups also represents a significant step towards sustainable peptide chemistry. For example, the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group has been designed to enable solid-phase peptide synthesis under aqueous conditions. researchgate.net While not directly replacing the benzyl or tert-butyl groups of this compound, this trend points toward a future where derivatives of glutamic acid may be designed for use in water-based systems, drastically reducing organic solvent waste. researchgate.net

    Efficiency in the coupling step is also being enhanced. The use of advanced coupling reagents that minimize side reactions and ensure rapid, complete amide bond formation is crucial. Furthermore, techniques such as microwave-assisted peptide synthesis can accelerate reaction times and improve the synthesis of "difficult" sequences that are prone to aggregation. peptide.com

    Future Prospects for Novel Protecting Group Strategies in Peptide Chemistry

    The limitations of current protecting groups drive the search for new strategies that offer greater orthogonality and milder deprotection conditions. Orthogonality—the ability to selectively remove one protecting group without affecting others—is paramount in complex peptide synthesis, such as the creation of branched or cyclic peptides. nih.govnih.gov

    Future strategies are likely to focus on developing protecting groups that are removable under highly specific, non-damaging conditions. This could involve enzymatic cleavage, photolabile groups that are removed with light of a specific wavelength, or groups that are cleaved under bio-orthogonal reaction conditions. For glutamic acid derivatives, this would mean designing alternatives to the benzyl and tert-butyl esters that avoid the harsh acidic conditions or catalytic hydrogenation steps currently required.

    One example of this trend is the use of allyl-based protecting groups, which can be removed under mild conditions using palladium catalysts. nih.govnih.gov This approach has been successfully used in the on-resin cyclization of peptides by selectively deprotecting the side chain of a glutamic acid analog. nih.gov The development of more such orthogonal systems will continue to be a major goal in synthetic peptide chemistry.

    Integration of this compound into Automated Synthesis Platforms and High-Throughput Research

    Automated solid-phase peptide synthesizers are indispensable tools in modern research, enabling the rapid production of numerous peptides for screening and development. The successful integration of building blocks like this compound into these platforms depends on the reliability and predictability of the coupling and deprotection steps. rsc.org

    Challenges such as peptide aggregation and the formation of side products like glutarimide become particularly problematic in a high-throughput setting, as they can lead to the failure of multiple syntheses simultaneously. peptide.com Therefore, research is focused on optimizing synthesis protocols for automated platforms. This includes the development of real-time monitoring techniques to detect incomplete reactions, allowing for automated adjustments to the synthesis cycle, such as double coupling or extended deprotection times.

    The chemical properties of this compound—specifically the acid sensitivity of the OtBu group and the conditions required for Obzl removal—dictate the type of chemistry that can be used on automated platforms. The vast majority of automated syntheses employ the Fmoc/tBu strategy, where the temporary N-alpha-Fmoc group is removed with a base, and acid-labile side-chain protecting groups (like OtBu) are removed at the end of the synthesis. rsc.org The benzyl group on the glutamic acid side chain offers an alternative, orthogonal protection that is stable to the final acid cleavage, allowing for further modification of the peptide in solution if desired.

    Role in Advancing Research in Peptide Engineering and Chemical Biology

    Protected glutamic acid derivatives are fundamental to peptide engineering and chemical biology, enabling the synthesis of modified peptides with enhanced therapeutic properties or novel functions. The ability to introduce a glutamic acid residue with its side chain protected allows for the precise construction of complex peptide architectures.

    For instance, this compound and its L-isomer have been used to create macrocyclic peptides. nih.gov Cyclization can improve a peptide's stability against degradation by proteases, constrain its conformation to increase binding affinity for a biological target, and enhance its cell permeability. nih.gov In one study, a novel glutamic acid analog was synthesized and used to create high-affinity macrocyclic peptide inhibitors of the polo-like kinase 1 (Plk1) polo-box domain, a target in cancer therapy. nih.gov

    Furthermore, these building blocks are used to study post-translational modifications. Polyglutamylation, the addition of a chain of glutamate (B1630785) residues to the side chain of a glutamate in a protein, is a critical modification of tubulin. Synthesizing peptides that contain precisely defined oligo-glutamic acid branches, which requires orthogonally protected glutamic acid building blocks, provides essential tools for investigating the function of this modification. researchgate.net The use of glutamic acid derivatives to incorporate unnatural amino acids, such as glutamyl hydrazide, into peptides is also a powerful strategy for creating potent and selective enzyme inhibitors. researchgate.net

    Table 2: Compound Names Mentioned

    Compound Name Abbreviation/Synonym
    This compound D-Glutamic acid γ-benzyl α-tert-butyl ester hydrochloride
    Trifluoroacetic acid TFA
    N,N-Dimethylformamide DMF
    N-Butylpyrrolidinone NBP
    2,7-disulfo-9-fluorenylmethoxycarbonyl Smoc

    Q & A

    Basic Research Questions

    Q. What are the recommended strategies for synthesizing H-D-Glu(Obzl)-OtBu.HCl while ensuring regioselective protection of functional groups?

    • Methodological Answer : The synthesis typically employs orthogonal protecting groups. The benzyl (Obzl) group protects the γ-carboxylic acid of glutamic acid, while the tert-butyl (OtBu) ester shields the α-carboxylic acid. Fmoc or Boc groups can protect the amino group during coupling reactions. Selective deprotection of the OtBu group (using trifluoroacetic acid) allows sequential peptide elongation without disrupting the Obzl group. Critical steps include monitoring reaction progress via thin-layer chromatography (TLC) and optimizing pH to avoid premature deprotection .

    Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

    • Methodological Answer : Use a combination of analytical techniques:

    • NMR Spectroscopy : Confirm regioselective protection by analyzing chemical shifts (e.g., δ ~1.4 ppm for OtBu protons).
    • HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 220 nm.
    • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ expected at m/z 338.3 for C₁₇H₂₄ClNO₅).
    • Elemental Analysis : Validate stoichiometry (e.g., C: 53.5%, H: 6.3%, N: 3.5%) .

    Q. What are the best practices for handling and storing this compound to prevent degradation?

    • Methodological Answer : Store lyophilized powder at –20°C in airtight containers under inert gas (argon/nitrogen). For solutions, use anhydrous DMSO or DMF, aliquot to avoid freeze-thaw cycles, and monitor for hydrolysis via HPLC. Avoid prolonged exposure to moisture or acidic/basic conditions, which can cleave the OtBu or Obzl groups .

    Advanced Research Questions

    Q. How can coupling efficiency be optimized when incorporating this compound into solid-phase peptide synthesis (SPPS)?

    • Methodological Answer :

    • Coupling Agents : Use HATU or PyBOP with DIEA (2–4 equiv) to activate the carboxylate.
    • Temperature : Conduct reactions at 25–40°C to enhance kinetics without risking side reactions.
    • Solvent : Anhydrous DMF or NMP improves solubility.
    • Monitoring : Perform Kaiser tests or FT-IR to detect unreacted amines. Adjust coupling time (30–120 min) based on steric hindrance .

    Q. How can researchers analyze and mitigate side reactions during deprotection of this compound?

    • Methodological Answer :

    • Common Side Reactions : Acidolysis of Obzl groups during OtBu deprotection or racemization at the α-carbon.
    • Mitigation : Use milder acids (e.g., 30% TFA in DCM with scavengers like triisopropylsilane) and monitor reaction time (<2 hours).
    • Analysis : Compare chiral HPLC retention times pre- and post-deprotection to detect racemization. LC-MS identifies truncated peptides from premature deprotection .

    Q. How to design experiments to study the stability of this compound under varying pH and temperature conditions?

    • Methodological Answer :

    • Accelerated Stability Studies : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 2–9).
    • Analytical Endpoints : Quantify degradation products via HPLC-MS every 24 hours.
    • Kinetic Modeling : Calculate activation energy (Ea) using the Arrhenius equation to predict shelf-life under standard storage conditions.
    • Critical Findings : OtBu esters hydrolyze faster under acidic conditions, while Obzl groups degrade in basic media .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.